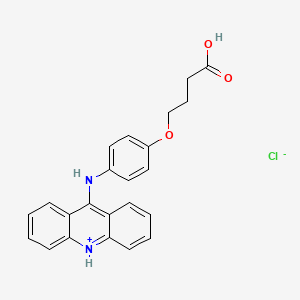
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an acridine moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activity, including its ability to interact with DNA and proteins.
Mechanism of Action
The mechanism of action of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation . Additionally, the compound may interact with specific proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can be compared with other similar compounds, such as:
Amsacrine: A well-known anticancer agent that also contains an acridine moiety. It is used in the treatment of leukemia and other cancers.
Acridine Orange: A dye used in biological staining and as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
These compounds share similar structural features but differ in their specific applications and biological activities.
Properties
CAS No. |
66147-46-4 |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O3.ClH/c26-22(27)10-5-15-28-17-13-11-16(12-14-17)24-23-18-6-1-3-8-20(18)25-21-9-4-2-7-19(21)23;/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)(H,26,27);1H |
InChI Key |
DZBPXXAKXBXBKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)OCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















